

# Commercial Sources of 15N-Labeled Phosphoramidites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | rU Phosphoramidite-15N |           |
| Cat. No.:            | B12382846              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources of 15N-labeled phosphoramidites, essential reagents for the synthesis of isotopically labeled oligonucleotides. The strategic incorporation of <sup>15</sup>N atoms into DNA and RNA serves as a non-perturbative probe, enabling detailed investigations into nucleic acid structure, dynamics, and interactions using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This guide offers a comparative summary of commercially available products, detailed experimental protocols for their use, and troubleshooting advice for common challenges in oligonucleotide synthesis.

### **Commercial Suppliers and Product Specifications**

Several companies specialize in the provision of high-quality <sup>15</sup>N-labeled phosphoramidites for research and development. The primary suppliers identified are MedchemExpress, Silantes, Cambridge Isotope Laboratories (CIL), and BOC Sciences. These companies offer a range of <sup>15</sup>N-labeled phosphoramidites for both DNA and RNA synthesis, with options for uniform or site-specific labeling.[1][2][3][4][5][6][7][8][9][10]

### Data Presentation: Comparison of Commercial <sup>15</sup>N-Labeled Phosphoramidites

For easy comparison, the following tables summarize the available quantitative data for <sup>15</sup>N-labeled phosphoramidites from leading commercial suppliers. Researchers are encouraged to



visit the suppliers' websites or contact them directly for the most up-to-date product information and detailed specifications.

Table 1: Availability of <sup>15</sup>N-Labeled DNA Phosphoramidites

| Supplier                             | Available<br>Bases | Labeling<br>Pattern                                                                        | Isotopic<br>Enrichment               | Chemical<br>Purity |
|--------------------------------------|--------------------|--------------------------------------------------------------------------------------------|--------------------------------------|--------------------|
| Cambridge Isotope Laboratories (CIL) | dA, dC, dG, T      | Uniform ( $^{15}N_5$ , $^{15}N_3$ , $^{15}N_5$ , $^{15}N_2$ ) and combined $^{13}C/^{15}N$ | >98%[11][12]                         | >95%[12][13]       |
| Silantes                             | dA, dC, dG, T      | Uniform and site-<br>specific[4][7]                                                        | >98%[7][14]                          | >95%[7][14]        |
| MedchemExpres<br>s                   | dG, Ac-rC          | Uniform (15N5,<br>15N, 15N2, 15N3)[3]<br>[6][8][15][16]                                    | Not specified                        | Not specified      |
| BOC Sciences                         | dA, dC, dG, T      | Not specified                                                                              | >99% (for DNA phosphoramidite s)[17] | Not specified      |

Table 2: Availability of <sup>15</sup>N-Labeled RNA Phosphoramidites



| Supplier                                      | Available<br>Bases | Labeling<br>Pattern                                                                             | Isotopic<br>Enrichment | Chemical<br>Purity                                 |
|-----------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------|------------------------|----------------------------------------------------|
| Cambridge<br>Isotope<br>Laboratories<br>(CIL) | A, C, G, U         | Uniform and combined <sup>13</sup> C/ <sup>15</sup> N                                           | >98%[18]               | >95%[18]                                           |
| Silantes                                      | A, C, G, U         | Uniform and site-<br>specific[4][7][19]                                                         | >98%[7][14]            | >95%[7][14]                                        |
| MedchemExpres<br>s                            | Ac-rC              | <sup>15</sup> N, <sup>15</sup> N <sub>2</sub> , <sup>15</sup> N <sub>3</sub> [3]<br>[6][15][16] | Not specified          | Not specified                                      |
| BOC Sciences                                  | A, C, G, U         | Not specified                                                                                   | Not specified          | >99% (for some<br>RNA<br>phosphoramidite<br>s)[20] |

Table 3: Key Performance Parameters

| Parameter           | Typical Value                                                            | Notes                                                                                                                                                                                                                     |
|---------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Coupling Efficiency | >98-99% (standard phosphoramidites)[1][21]                               | While the presence of a <sup>15</sup> N isotope is not expected to directly impact coupling efficiency, impurities from the synthesis of labeled compounds can.[5] High purity of the labeled phosphoramidite is crucial. |
| Storage Conditions  | Freezer (-20°C to -80°C),<br>desiccated, protected from<br>light[12][13] | Proper storage is critical to prevent degradation and maintain high coupling efficiency.                                                                                                                                  |

## **Experimental Protocols**



The synthesis of <sup>15</sup>N-labeled oligonucleotides is predominantly achieved through solid-phase phosphoramidite chemistry, a well-established and highly efficient method.[1][22] This can be performed using automated DNA/RNA synthesizers or manually for smaller scale synthesis.

## Automated Solid-Phase Synthesis of a Site-Specifically <sup>15</sup>N-Labeled Oligonucleotide

This protocol outlines the general steps for incorporating a <sup>15</sup>N-labeled phosphoramidite at a specific position within an oligonucleotide sequence using an automated synthesizer.

#### Materials and Reagents:

- DNA/RNA synthesizer
- · Controlled Pore Glass (CPG) solid support with the initial nucleoside
- Standard (unlabeled) phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (typically 0.1 M)
- 15N-labeled phosphoramidite of choice, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration
- Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)
- Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)
- Capping Solution B (e.g., 16% N-Methylimidazole in THF)
- Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
- Deblocking Solution (e.g., 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM))
- Anhydrous acetonitrile for washing
- Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

#### Procedure:



- Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the bottle position for the <sup>15</sup>N-labeled phosphoramidite.
- Synthesis Cycle (repeated for each nucleotide): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using the deblocking solution. The column is then washed with anhydrous acetonitrile.[1] b. Coupling: The phosphoramidite for the current position in the sequence (either standard or ¹5N-labeled) is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] c. Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.[21] d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
- Chain Elongation: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.
- Final Deblocking: The terminal 5'-DMT group is removed.
- Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.
- Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).
- Analysis: The identity and purity of the final <sup>15</sup>N-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC.[1]

## Manual Syringe-Based Synthesis of <sup>15</sup>N-Labeled Oligonucleotides (Low-Scale)

For smaller scale synthesis, a manual method using syringes can be a cost-effective alternative to automated synthesis.[3]

Materials and Reagents:

Luer-lock syringes (1 mL and 5 mL)



- Synthesis column packed with CPG solid support
- 15N-labeled and unlabeled phosphoramidites
- · All solutions as listed for automated synthesis

#### Procedure:

- Resin Preparation: The synthesis column containing the CPG support is attached to a syringe.
- Deblocking: The deblocking solution is passed through the column to remove the DMT group, followed by washing with anhydrous acetonitrile.
- Coupling: The <sup>15</sup>N-labeled or unlabeled phosphoramidite and activator solution are drawn into a syringe and then passed back and forth through the synthesis column for a specified time to ensure efficient coupling. The column is then washed with acetonitrile.
- Capping: The capping solutions are passed through the column.
- Oxidation: The oxidizing solution is passed through the column.
- Repeat: Steps 2-5 are repeated for each nucleotide in the sequence.
- Cleavage and Deprotection: As described in the automated protocol.
- Purification and Analysis: As described in the automated protocol.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page





Click to download full resolution via product page





#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. libpubmedia.co.uk [libpubmedia.co.uk]
- 10. bocsci.com [bocsci.com]



- 11. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. 2â<sup>l-ni2</sup>-Deoxycytidine phosphoramidite (¹â<sup>l-ni</sup>µNâ<sup>l-ni</sup>, 97-98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. asahiworks.jp [asahiworks.jp]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bocsci.com [bocsci.com]
- 18. NLM-11611-SL-10 Guanosine phosphoramidite (U-¹â)<sup>μν</sup>μNâ<sup>[[]</sup>μNâ<sup>[]</sup>μNâ<sup>[]</sup>μNâ<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[]</sup>μNa<sup>[</sup>
- 19. Set of 4 ribonucleoside phosphoramidites | Silantes [silantes.com]
- 20. rna.bocsci.com [rna.bocsci.com]
- 21. idtdna.com [idtdna.com]
- 22. Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources of 15N-Labeled Phosphoramidites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382846#commercial-sources-of-15n-labeled-phosphoramidites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com